1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
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Overview
Description
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride is a chemical compound known for its potential therapeutic applications. It is a derivative of piperazine and pyrrolidine, which are commonly used in medicinal chemistry for their pharmacological properties. This compound is often studied for its interactions with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Alkylation: The intermediate is then alkylated with a butyl halide to introduce the butyl group.
Cyclization: The alkylated product undergoes cyclization with a pyrrolidine-2,5-dione derivative to form the final compound.
Dihydrochloride Formation: The final step involves the conversion of the compound into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets G-protein-coupled receptors, particularly alpha1-adrenergic receptors.
Pathways Involved: It modulates the signaling pathways associated with these receptors, leading to various physiological effects such as smooth muscle relaxation and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension and also targets alpha1-adrenergic receptors.
Uniqueness
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride is unique due to its specific structural features that confer distinct pharmacological properties. Its combination of piperazine and pyrrolidine moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVVOZXHNDRCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662760 |
Source
|
Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159311-94-1 |
Source
|
Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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